molecular formula C7H10ClN3O2 B15317511 methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride

methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride

Cat. No.: B15317511
M. Wt: 203.62 g/mol
InChI Key: OKBRAJWRXKJXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride typically involves the formation of the pyrrolo[3,4-c]pyrazole core followed by the introduction of the carboxylate and hydrochloride groups. The synthetic route may include steps such as cyclization, esterification, and salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-2-8-3-5(4)9-10-6;/h8H,2-3H2,1H3,(H,9,10);1H

InChI Key

OKBRAJWRXKJXEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.